Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes a brominated aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(3-bromo-5-methylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide or thiourea in polar solvents.
Major Products:
Oxidation: 5-(3-bromo-5-methylphenyl)-5-oxovaleric acid.
Reduction: Ethyl 5-(3-bromo-5-methylphenyl)-5-hydroxyvalerate.
Substitution: Ethyl 5-(3-amino-5-methylphenyl)-5-oxovalerate or Ethyl 5-(3-mercapto-5-methylphenyl)-5-oxovalerate.
Scientific Research Applications
Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and as a building block for various organic compounds.
Mechanism of Action
The mechanism by which Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the aromatic ring can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the ester functional group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
- Ethyl 5-(3-chloro-5-methylphenyl)-5-oxovalerate
- Ethyl 5-(3-fluoro-5-methylphenyl)-5-oxovalerate
- Ethyl 5-(3-iodo-5-methylphenyl)-5-oxovalerate
Comparison: Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom also affects the compound’s physical properties, such as its boiling point and solubility.
Properties
IUPAC Name |
ethyl 5-(3-bromo-5-methylphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-3-18-14(17)6-4-5-13(16)11-7-10(2)8-12(15)9-11/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFLFHQQSHWPDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645704 |
Source
|
Record name | Ethyl 5-(3-bromo-5-methylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-06-5 |
Source
|
Record name | Ethyl 3-bromo-5-methyl-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(3-bromo-5-methylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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